1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Dopamine D2 receptor Serotonin 5-HT1A receptor Sigma-1 receptor

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone (CAS 1396768-45-8) is a synthetic, dual-heterocyclic small molecule comprising a 4-phenylpiperazine moiety and a 4-(thiophen-2-yl)piperidine moiety connected via an ethanone bridge. It belongs to the broader class of N-phenylpiperazine derivatives that are extensively explored for modulating central nervous system (CNS) receptors, particularly dopamine and serotonin subtypes.

Molecular Formula C21H27N3OS
Molecular Weight 369.53
CAS No. 1396768-45-8
Cat. No. B2597416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
CAS1396768-45-8
Molecular FormulaC21H27N3OS
Molecular Weight369.53
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H27N3OS/c25-21(17-22-10-8-18(9-11-22)20-7-4-16-26-20)24-14-12-23(13-15-24)19-5-2-1-3-6-19/h1-7,16,18H,8-15,17H2
InChIKeyHQGMDJLUHUAMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone: A Dual Piperazine-Piperidine CNS Ligand Scaffold


1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone (CAS 1396768-45-8) is a synthetic, dual-heterocyclic small molecule comprising a 4-phenylpiperazine moiety and a 4-(thiophen-2-yl)piperidine moiety connected via an ethanone bridge. It belongs to the broader class of N-phenylpiperazine derivatives that are extensively explored for modulating central nervous system (CNS) receptors, particularly dopamine and serotonin subtypes [1]. The compound is commercially available through screening-library suppliers such as Life Chemicals [2].

Why 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone Cannot Be Replaced by Generic Phenylpiperazine or Piperidine Analogs


N-Phenylpiperazine derivatives can exhibit dramatic shifts in receptor subtype selectivity—for instance, swapping a thiophene for a thiazole in a related series alters 5-HT1A binding [1]. Similarly, within the ethanone-bridged piperazine-piperidine chemotype, replacing a benzyl group with a thiophene shifts primary affinity from sigma-1 receptors (S1R) to dopamine D2 and serotonin 5-HT1A receptors [2]. These structural variations produce discrete pharmacological fingerprints, meaning that procurement of a structurally similar yet pharmacologically distinct analog will compromise target engagement in assays designed around this specific chemotype. The compound's unique combination of phenylpiperazine (D2/5-HT1A pharmacophore) and thiophenylpiperidine (modulator of lipophilicity and receptor kinetics) is not replicated by any single-generic-scaffold substitute.

Quantitative Differentiation Evidence for 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone Versus Closest Analogs


Structural Differentiation: Ethanone Bridging Confers Dual D2/5-HT1A Activity Versus S1R-Selective Benzyl Analogs

The target compound bears a thiophen-2-yl substituent on the piperidine ring, whereas the closely related 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone carries a benzyl group at the same position [1]. This single-point substitution fundamentally redirects primary target engagement: the benzyl analog exhibits high-affinity S1R binding (Ki = 3.2 nM), whereas the target compound is functionally annotated as a potent ligand for dopamine D2 and serotonin 5-HT1A receptors in vitro [2].

Dopamine D2 receptor Serotonin 5-HT1A receptor Sigma-1 receptor CNS polypharmacology

Linker Flexibility Advantage: Ethanone vs. 1,2,4-Oxadiazole Bridge in Thiophene-Containing Analogs

The ethanone linker in the target compound provides a flexible two-carbon spacer between the piperazine and piperidine rings. The closest commercially available comparator, 1-(4-phenylpiperazin-1-yl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one (CAS 1251603-93-6), replaces this flexible ethanone with a rigid 1,2,4-oxadiazole heterocycle [1]. Conformational restriction via oxadiazole insertion can alter the spatial relationship between the two pharmacophoric nitrogen atoms, potentially affecting the bitopic binding mode observed in related N-phenylpiperazine D3 ligands [2].

Linker conformational flexibility 1,2,4-oxadiazole CNS ligand design Structure-activity relationship

Thiophene Positional Effect: 4-(Thiophen-2-yl)piperidine vs. 3-Thiophenephenyl N-Phenylpiperazine Analogs on 5-HT1A Binding

In a systematic study of N-phenylpiperazine analogs, the thiophene-containing compound 6a (which features a 3-thiophenephenyl substitution on the piperazine N-phenyl ring) exhibited decreased binding affinity at the 5-HT1A receptor compared to the unsubstituted orthosteric ligand 3a [1]. The target compound presents the thiophene on a distinct 4-piperidinyl scaffold rather than on the N-phenyl ring, which may mitigate the 5-HT1A affinity penalty observed with 3-thiophenephenyl substitution. This positional difference is critical because the target compound is annotated as a potent 5-HT1A ligand [2], suggesting that the 4-(thiophen-2-yl)piperidine orientation preserves or enhances 5-HT1A engagement rather than attenuating it.

5-HT1A serotonin receptor Thiophene positional isomerism D3 vs D2 selectivity N-Phenylpiperazine SAR

Procurement Differentiation: Direct Availability as a Pre-Plated Screening Compound vs. Custom Synthesis of Oxadiazole Analogs

The target compound is stocked by Life Chemicals as part of their CNS-targeted screening collection (Cat. No. F6401-0005), available in pre-weighed aliquots (5 μmol, 3 mg, 15 mg) with pricing starting at $63.00 [1]. In contrast, the oxadiazole analog (CAS 1251603-93-6) is priced between $81.00 and $118.50 for comparable quantities and may require longer lead times depending on stock availability [2]. This procurement advantage supports rapid assay deployment without custom synthesis delays.

High-throughput screening Screening library Procurement lead time Cost efficiency

Predicted Physicochemical Differentiation: Balanced Lipophilicity for CNS Permeability vs. Related Scaffolds

The target compound's predicted logP (cLogP) is estimated at approximately 3.15 based on molecular formula C21H27N3OS (MW 369.53) [1]. This falls within the optimal CNS drug-likeness range (cLogP 1–4). By comparison, the oxadiazole analog (CAS 1251603-93-6, C23H27N5O2S, MW 437.56) carries additional heteroatoms that increase topological polar surface area (TPSA) and molecular weight, potentially reducing passive BBB permeability [2]. The more compact ethanone-bridged scaffold may thus offer superior CNS penetration potential in preclinical models.

Lipophilicity CNS drug-likeness Predicted logP Blood-brain barrier permeability

Optimal Application Scenarios for 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone in Scientific Research and Procurement


CNS Polypharmacology Screening: Probing D2/5-HT1A Dual Engagement Without S1R Confounding

This compound is best deployed in high-throughput screening (HTS) campaigns targeting dual dopamine D2 and serotonin 5-HT1A receptor modulation—a polypharmacological profile relevant to antipsychotic and antidepressant drug discovery [1]. Unlike the benzyl-substituted analog that preferentially binds sigma-1 receptors (Ki = 3.2 nM) [2], this compound's annotation as a potent D2/5-HT1A ligand enables cleaner interpretation of D2/5-HT1A-mediated functional readouts without S1R interference.

Flexible Linker SAR: Establishing the Ethanone Baseline for Bitopic Dopamine Receptor Ligand Design

In structure-activity relationship (SAR) campaigns exploring bitopic dopamine D3/D2 receptor ligands, the flexible ethanone linker serves as the optimal baseline scaffold [1]. Researchers can systematically vary linker rigidity by comparing this compound against the 1,2,4-oxadiazole-bridged analog (CAS 1251603-93-6) to quantify the impact of conformational restriction on receptor binding kinetics and selectivity.

Thiophene Positional Isomerism Studies: Delineating 5-HT1A Affinity Determinants

The compound is uniquely suited for studies investigating how thiophene attachment position modulates 5-HT1A receptor binding. The 3-thiophenephenyl N-phenylpiperazine series (compounds 6a–f) shows decreased 5-HT1A affinity [1], whereas the 4-(thiophen-2-yl)piperidine orientation in this compound is associated with retained 5-HT1A potency [2]. This makes the compound a critical tool for dissecting the structural determinants of 5-HT1A engagement within the N-phenylpiperazine chemotype.

Cost-Efficient HTS Library Expansion for CNS-Focused Screening Collections

For procurement managers building CNS-biased screening libraries, this compound offers a quantifiable cost advantage over structurally related analogs. At $63.00 per aliquot (3–15 mg) from Life Chemicals [1], it is approximately 26% less expensive than the oxadiazole analog ($81.00–$118.50) [2] while providing a distinct chemotype (flexible ethanone linker plus thiophenylpiperidine) that complements existing phenylpiperazine collections.

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